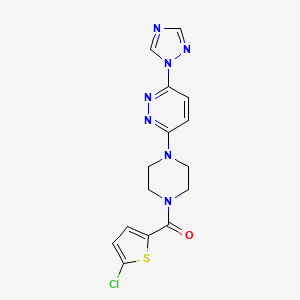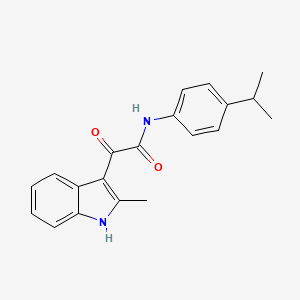
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone is a useful research compound. Its molecular formula is C15H14ClN7OS and its molecular weight is 375.84. The purity is usually 95%.
BenchChem offers high-quality (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
1,2,4-Triazole derivatives have been extensively studied for their anticancer properties. The presence of the 1,2,4-triazole moiety in the compound suggests potential efficacy against cancer cell lines. For instance, similar compounds have shown inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values indicating potent cytotoxicity . This suggests that our compound could be optimized for selective anticancer activity, potentially offering a new avenue for cancer treatment.
Antimicrobial and Antifungal Effects
Triazole derivatives are well-known for their antimicrobial and antifungal effects. The triazole ring can interact with enzymes or receptors in microbial cells, disrupting their function. This interaction is the basis for the development of triazole-based antifungal agents like fluconazole and itraconazole . The compound could be explored for similar applications, potentially leading to new treatments for infectious diseases.
Antiviral Properties
The triazole core structure is also associated with antiviral properties. It can be designed to interfere with viral replication by targeting viral enzymes or replication machinery. Given the structural features of the compound, it could be investigated for activity against viruses, contributing to the development of new antiviral medications .
Anti-Inflammatory and Analgesic Applications
Compounds containing 1,2,4-triazole have been reported to exhibit anti-inflammatory and analgesic activities. These effects are often mediated through the modulation of inflammatory pathways or interactions with pain receptors. The compound could be a candidate for the development of new anti-inflammatory or analgesic drugs .
Anticonvulsant Potential
The 1,2,4-triazole ring has been linked to anticonvulsant effects, which are crucial in the treatment of epilepsy and other seizure disorders. By acting on central nervous system receptors or ion channels, triazole derivatives can modulate neuronal excitability and prevent seizures. Research into the anticonvulsant potential of this compound could lead to novel therapies for neurological conditions .
Antidepressant and Anxiolytic Effects
Some 1,2,4-triazole derivatives have shown promise as antidepressant and anxiolytic agents. These compounds may affect neurotransmitter systems involved in mood regulation and anxiety, such as serotonin or GABA. Investigating the compound for these properties could yield new options for the treatment of mental health disorders .
作用機序
Target of Action
Similar compounds with a 1,2,4-triazole ring system have been reported to exhibit a range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammation .
Mode of Action
Some compounds with a 1,2,4-triazole ring system have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
Compounds with a 1,2,4-triazole ring system have been shown to affect the proliferation of cancer cells, suggesting they may interact with pathways related to cell growth and apoptosis .
Pharmacokinetics
The drug-likeness of similar compounds has been investigated by predicting their pharmacokinetic properties .
Result of Action
Similar compounds with a 1,2,4-triazole ring system have been shown to exhibit potent inhibitory activities against certain cancer cell lines .
Action Environment
The synthesis of similar compounds has been achieved using copper-catalyzed click reactions, suggesting that the synthesis environment may play a role in the formation and stability of these compounds .
特性
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN7OS/c16-12-2-1-11(25-12)15(24)22-7-5-21(6-8-22)13-3-4-14(20-19-13)23-10-17-9-18-23/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPSPYPFVNXRLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2779316.png)
![3-butoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2779317.png)
![2-(4-bromophenyl)-N-(2,3-dimethylphenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2779320.png)


![2-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2779323.png)
![1-[(4-Methoxyphenyl)methoxymethyl]benzotriazole](/img/structure/B2779324.png)

![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2779327.png)

![ethyl phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2779333.png)
![3-[(3-Methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B2779334.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2779335.png)
